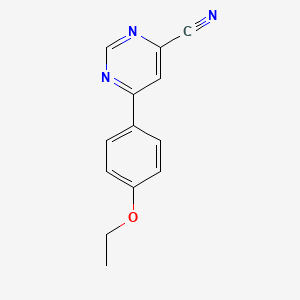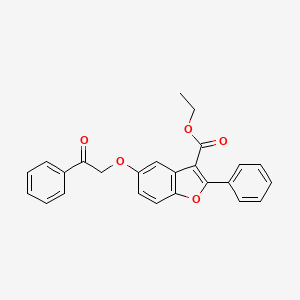
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a unique structure with three pyridine rings and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the cyclization of pyridine-2-carbonitrile with suitable reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: A related compound with two nitrile groups on a pyridine ring.
6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile: A similar compound with a pyrrolidine ring instead of additional pyridine rings.
Uniqueness
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile is unique due to its structure, which includes three pyridine rings and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H10N4 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H10N4/c17-11-12-5-3-7-15(19-12)16-9-4-8-14(20-16)13-6-1-2-10-18-13/h1-10H |
InChI Key |
JPYRGWAZGHVRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B14882364.png)
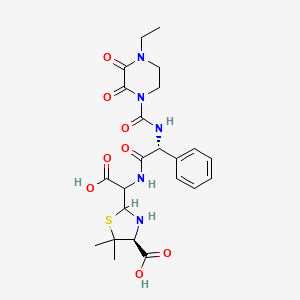

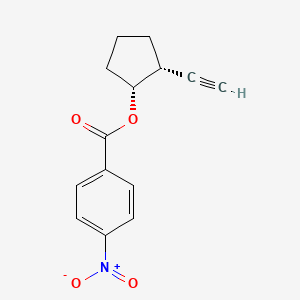
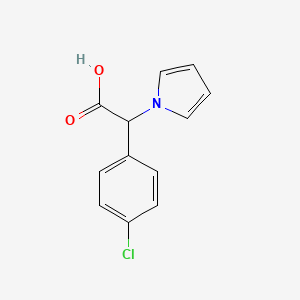

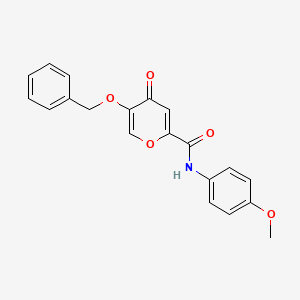
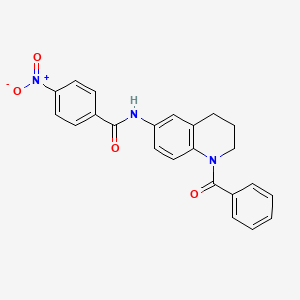
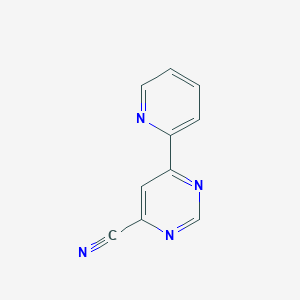
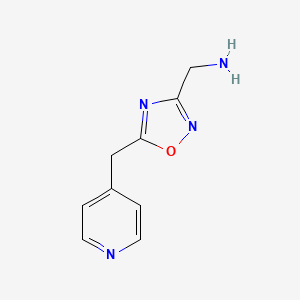
![(1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol](/img/structure/B14882430.png)
![3-bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14882433.png)
